molecular formula C11H22O B084495 (4-Tert-butylcyclohexyl)methanol CAS No. 13004-06-3

(4-Tert-butylcyclohexyl)methanol

Cat. No.: B084495
CAS No.: 13004-06-3
M. Wt: 170.29 g/mol
InChI Key: GGWBQKOXLMPNMS-UHFFFAOYSA-N
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Description

(4-Tert-butylcyclohexyl)methanol (CAS 20691-53-6) is a cyclohexane derivative with a tert-butyl substituent at the 4-position and a hydroxymethyl (-CH2OH) group. Its molecular formula is C11H22O, with a molecular weight of 170.295 g/mol . The compound exists in cis- and trans-isomeric forms, which influence its physical and chemical behavior. It serves as a key intermediate in pharmaceutical synthesis, notably in antiprotozoal drugs like buparvaquone .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-tert-butylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWBQKOXLMPNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30909870, DTXSID201247499
Record name (4-tert-Butylcyclohexyl)methanol
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Record name trans-4-(1,1-Dimethylethyl)cyclohexanemethanol
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Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20691-53-6, 10601-39-5, 13004-06-3
Record name 4-tert-Butylcyclohexanemethanol
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Record name cis-4-tert-Butylcyclohexylmethanol
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Record name trans-4-tert-Butylcyclohexylmethanol
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Record name 4-tert-Butylcyclohexylmethanol
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Record name (4-tert-Butylcyclohexyl)methanol
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Record name trans-4-(1,1-Dimethylethyl)cyclohexanemethanol
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Record name cis-4-tert-butylcyclohexylmethanol
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Record name trans-4-tert-butylcyclohexylmethanol
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Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The tert-butylcyclohexyl backbone is shared among several derivatives, but functional group differences dictate their applications and properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key References
(4-Tert-butylcyclohexyl)methanol 20691-53-6 C11H22O 170.295 -CH2OH
4-tert-Butylcyclohexanol 98-52-2 C10H20O 156.27 -OH (cyclohexanol)
4-tert-Butylcyclohexyl methacrylate 46729-07-1 C14H24O2 224.34 Methacrylate ester
4-tert-Butylcyclohexyl acrylate 84100-23-2 C13H22O2 210.31 Acrylate ester
4-tert-Butylcyclohexyl acetate 42125-46-2 C12H22O2 198.30 Acetate ester
N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide 37794-81-3 C12H21Cl2NO 266.21 Dichloroacetamide

Key Observations :

  • Functional Groups: The methanol derivative’s -CH2OH group offers nucleophilic reactivity, enabling esterification or oxidation. In contrast, esters (methacrylate, acrylate, acetate) are less polar and more suited for polymerization .
  • Molecular Weight : Ester derivatives (e.g., methacrylate, acrylate) have higher molecular weights due to additional alkyl/acrylate chains.

Physical Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility Characteristics
This compound Not reported Not reported Likely polar due to -CH2OH; soluble in alcohols, ethers
4-tert-Butylcyclohexanol Not reported Not reported Similar to cyclohexanol; soluble in organic solvents
4-tert-Butylcyclohexyl methacrylate 98–99 (1.7 Torr) 30.5–31 Low volatility; soluble in monomers
4-tert-Butylcyclohexyl acetate Not reported Not reported Soluble in carbitol, chloroform; used in fragrances

Key Observations :

  • Methacrylate : Higher boiling point (98–99°C at 1.7 Torr) and solid-state stability (melting point ~30°C) make it suitable for controlled polymerization .
  • Acetate : Solubility in polar aprotic solvents (e.g., carbitol) aligns with its use in essential oils and cosmetics .

Key Observations :

  • Pharmaceutical Utility: The methanol derivative’s hydroxymethyl group enables covalent bonding in drug molecules, as seen in buparvaquone’s structure .
  • Polymer Chemistry : Methacrylate and acrylate derivatives enhance polymer stability and UV resistance, critical for industrial coatings .

Key Observations :

  • Methanol Derivatives: While the parent methanol is highly toxic, its derivatives vary in hazard. For example, the acetate ester is safer for topical use , whereas dichloroacetamide requires stringent safety measures .
  • Regulatory Compliance : Methacrylate and acrylate esters follow polymer safety guidelines, while pharmaceuticals adhere to Good Manufacturing Practices (GMP) .

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